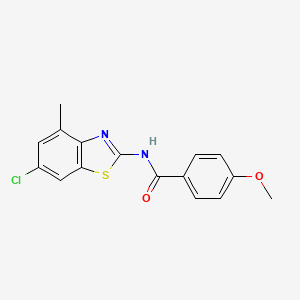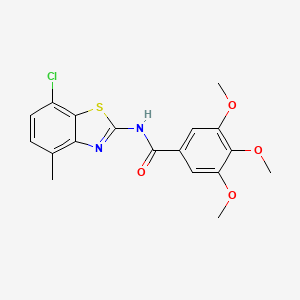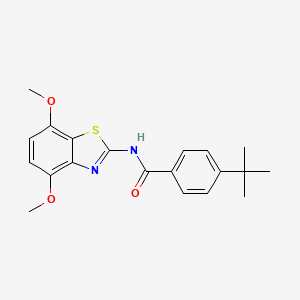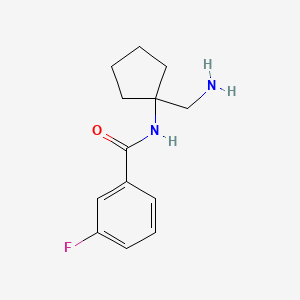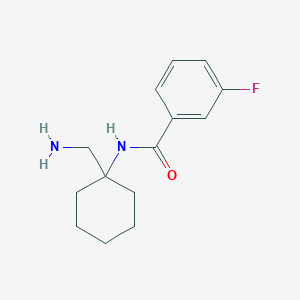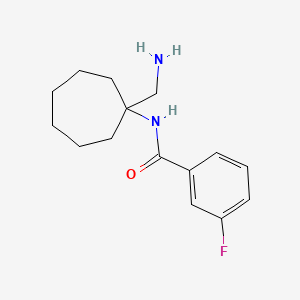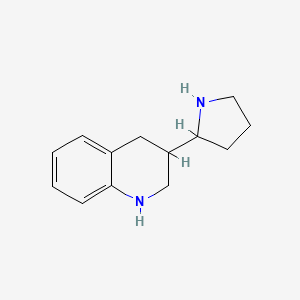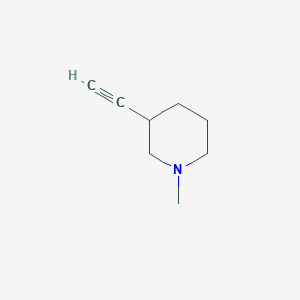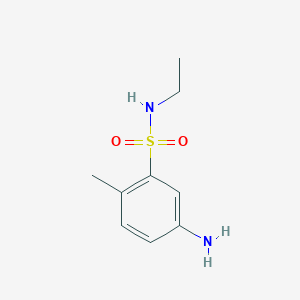
5-amino-N-ethyl-2-methylbenzenesulfonamide
Overview
Description
5-amino-N-ethyl-2-methylbenzenesulfonamide is an organic compound with the molecular formula C9H14N2O2S. It is a derivative of benzenesulfonamide, featuring an amino group at the 5-position, an ethyl group at the N-position, and a methyl group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
5-Amino-N-ethyl-2-methylbenzenesulfonamide is an intermediate for the synthesis of Pazopanib , an oral angiogenesis inhibitor. The primary targets of this compound are Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR) . These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
Mode of Action
The compound interacts with its targets (VEGFR and PDGFR) by inhibiting their activity . This inhibition prevents the signaling pathways that promote angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor cells and inhibiting their growth and proliferation.
Biochemical Pathways
The affected pathways are those involved in angiogenesis, primarily the VEGF and PDGF signaling pathways . Downstream effects include reduced angiogenesis, leading to the inhibition of tumor growth and metastasis.
Pharmacokinetics
The resulting drug, Pazopanib, is known to have good oral bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of angiogenesis at the molecular level, leading to the cellular effect of reduced tumor growth and metastasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature for optimal stability . Furthermore, the efficacy of the compound can be influenced by the tumor microenvironment, including factors such as hypoxia and acidity, which can affect angiogenesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-ethyl-2-methylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Ethylation: The final step involves the ethylation of the amino group using ethyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Nitration: Utilizing continuous flow reactors for the nitration step to ensure consistent product quality.
Catalytic Hydrogenation: Employing large-scale catalytic hydrogenation reactors for the reduction step.
Batch Ethylation: Conducting the ethylation step in batch reactors to control the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-ethyl-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are employed in substitution reactions.
Major Products
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
5-amino-N-ethyl-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-amino-2-methylbenzenesulfonamide: Lacks the ethyl group at the N-position.
N-ethyl-2-methylbenzenesulfonamide: Lacks the amino group at the 5-position.
2-methylbenzenesulfonamide: Lacks both the amino and ethyl groups.
Uniqueness
5-amino-N-ethyl-2-methylbenzenesulfonamide is unique due to the presence of both the amino and ethyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in various synthetic and industrial applications.
Properties
IUPAC Name |
5-amino-N-ethyl-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-3-11-14(12,13)9-6-8(10)5-4-7(9)2/h4-6,11H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNCOZWPVHRGKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640596 | |
| Record name | 5-Amino-N-ethyl-2-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91785-75-0 | |
| Record name | 5-Amino-N-ethyl-2-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


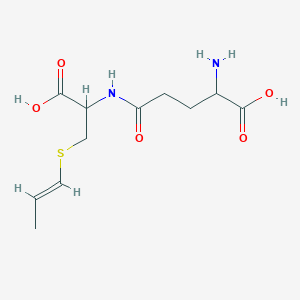
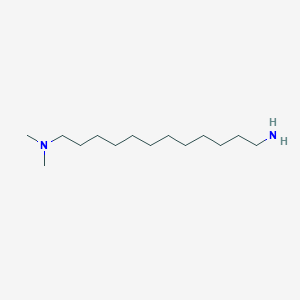
![Bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B3058700.png)
